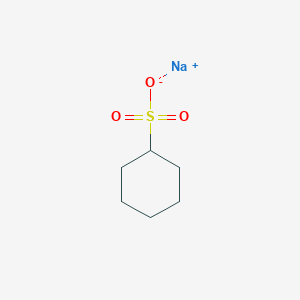
Sodium cyclohexanesulfonate
Cat. No. B080373
Key on ui cas rn:
13893-74-8
M. Wt: 186.21 g/mol
InChI Key: DIIKAKPJAGLSOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08461209B2
Procedure details


To a suspension of cyclohexanesulfonic acid sodium salt (2.5 g) in DMF (15 mL) was added thionyl chloride (1.96 mL) under ice-cooling, and the mixture was stirred at room temperature for 29 hr. The reaction mixture was added to a mixture of ice-cooled water (100 mL) and toluene (100 mL), and the mixture was extracted. The organic layer was concentrated under reduced pressure. THF (50 mL) was added to the residue, 28% aqueous ammonia (10 mL) was added dropwise to the solution under ice-cooling, and the mixture was stirred at room temperature for 17 hr. After concentration under reduced pressure, water (100 mL) and ethyl acetate (100 mL) were added to extract the residue. The organic layer was concentrated under reduced pressure to give the title compound (760 mg) as a white solid.





Name
Identifiers


|
REACTION_CXSMILES
|
[Na+].[CH:2]1([S:8]([O-:11])(=O)=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.S(Cl)(Cl)=O.O.C1(C)C=CC=CC=1.C[N:25](C=O)C>>[CH:2]1([S:8]([NH2:25])(=[O:11])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].C1(CCCCC1)S(=O)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.96 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 29 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was added to a mixture of ice-
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
THF (50 mL) was added to the residue, 28% aqueous ammonia (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the solution under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 17 hr
|
|
Duration
|
17 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration under reduced pressure, water (100 mL) and ethyl acetate (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract the residue
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
29 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 760 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
